[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester

Catalog No.
S1895670
CAS No.
88878-50-6
M.F
C24H35FO2
M. Wt
374.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-,...

CAS Number

88878-50-6

Product Name

[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester

IUPAC Name

(4-fluorophenyl) 4-(4-pentylcyclohexyl)cyclohexane-1-carboxylate

Molecular Formula

C24H35FO2

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C24H35FO2/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)24(26)27-23-16-14-22(25)15-17-23/h14-21H,2-13H2,1H3

InChI Key

ZVCPJOLFAYLVER-UHFFFAOYSA-N

SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC=C(C=C3)F

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC=C(C=C3)F

[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester is an organic compound characterized by its unique bicyclic structure and functional groups. The compound features a bicyclohexyl backbone, which consists of two fused cyclohexane rings, and is substituted with a carboxylic acid group at one end and a fluorophenyl ester group at the other. This structural configuration imparts distinctive chemical properties that can be leveraged in various applications.

Typical of esters and carboxylic acids, including:

  • Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield the corresponding alcohol and carboxylic acid.
  • Esterification: The carboxylic acid can react with alcohols to form new esters.
  • Nucleophilic Substitution: The fluorine atom in the fluorophenyl group can participate in nucleophilic substitution reactions, making it a potential target for further functionalization.

The synthesis of [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester can be approached through several methods:

  • Bicyclohexane Formation: Starting from cyclohexanol or cyclohexene, one can create bicyclohexane through cyclization reactions.
  • Carboxylic Acid Introduction: The carboxylic acid group can be introduced via oxidation of an appropriate precursor or through carboxylation reactions.
  • Esterification: The final step involves esterification between the carboxylic acid and a fluorophenol derivative to yield the desired ester.

The unique structure of this compound suggests potential applications in:

  • Pharmaceuticals: As a scaffold for drug development due to its biological activity.
  • Material Science: In the production of polymers or materials that require specific thermal or mechanical properties.
  • Chemical Intermediates: As a precursor for synthesizing more complex organic molecules.

Studies on interaction profiles are essential for understanding how this compound behaves in biological systems. Potential areas of investigation include:

  • Protein Binding Studies: To determine how well the compound interacts with specific proteins or enzymes.
  • Receptor Binding Assays: To evaluate its potential as a ligand for various biological receptors.
  • Toxicity Assessments: To ascertain safety profiles for pharmaceutical applications.

Similar compounds to [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester include:

  • Bicyclo[2.2.1]heptane derivatives
  • Fluorinated phenolic esters
  • Aliphatic carboxylic acid esters

Comparison Table

Compound NameStructure TypeUnique Features
Bicyclo[2.2.1]heptane derivativesBicyclicSmaller ring system; different reactivity
Fluorinated phenolic estersAromaticEnhanced electrophilicity due to fluorine
Aliphatic carboxylic acid estersLinear/BranchedSimpler structure; different physical properties

The uniqueness of [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester lies in its combination of bicyclic structure with both aliphatic and aromatic functionalities, offering diverse reactivity and potential applications not found in simpler compounds.

XLogP3

8.7

Dates

Modify: 2023-08-16

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